3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride
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Overview
Description
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a 4-chlorophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that similar compounds like pitolisant, a histamine h3 receptor antagonist/inverse agonist, have been shown to mediate their efficacy through their activity at h3 receptors .
Biochemical Pathways
Related compounds like pitolisant have been shown to enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain .
Pharmacokinetics
It’s known that similar compounds like pitolisant are metabolized by cyp2d6 and cyp3a4 into non-conjugated metabolites, some of which are subsequently conjugated (glucuronide and glycine conjugates) .
Result of Action
Related compounds like pitolisant have been shown to promote wakefulness by blocking histamine autoreceptors .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the patient’s age, liver function, and renal function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2,2-dimethylpyrrolidine hydrochloride
- 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine hydrochloride
- 3-(4-Methylphenyl)-2,2-dimethylpyrrolidine hydrochloride
Uniqueness
3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(2)11(7-8-14-12)9-3-5-10(13)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRXBMVZRFZCFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)Cl)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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